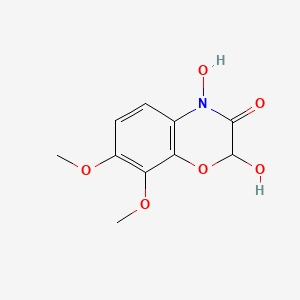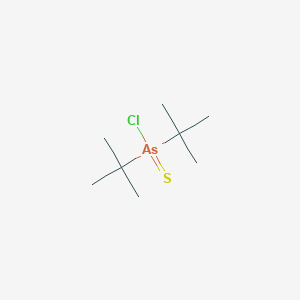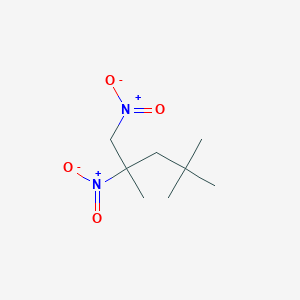
2,4,4-Trimethyl-1,2-dinitropentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-1,2-dinitropentane is an organic compound characterized by its branched structure and the presence of two nitro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 2,4,4-Trimethyl-1,2-dinitropentane involves the nitration of 2,4,4-trimethylpentane. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-1,2-dinitropentane undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups are replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: Formation of 2,4,4-trimethyl-1,2-diaminopentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, though this is less common.
Applications De Recherche Scientifique
2,4,4-Trimethyl-1,2-dinitropentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties.
Biology and Medicine: Studied for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-1,2-dinitropentane involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer processes and the formation of reactive oxygen species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but without nitro groups.
2,4,4-Trimethyl-1-pentene: An unsaturated hydrocarbon with a similar structure.
2,4,4-Trimethyl-1,2-dihydroquinoline: A compound with a similar branched structure but different functional groups.
Uniqueness
2,4,4-Trimethyl-1,2-dinitropentane is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and potential applications. The nitro groups make it a versatile intermediate in organic synthesis and provide opportunities for further functionalization.
Propriétés
Numéro CAS |
59550-05-9 |
|---|---|
Formule moléculaire |
C8H16N2O4 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
2,4,4-trimethyl-1,2-dinitropentane |
InChI |
InChI=1S/C8H16N2O4/c1-7(2,3)5-8(4,10(13)14)6-9(11)12/h5-6H2,1-4H3 |
Clé InChI |
FJNRNAYBVYOUDO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


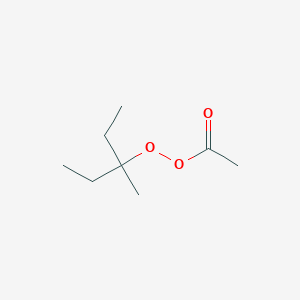
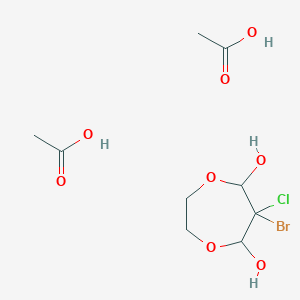
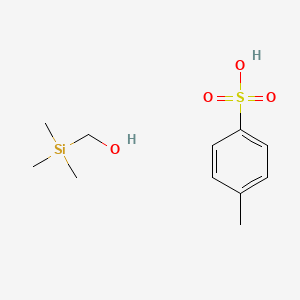
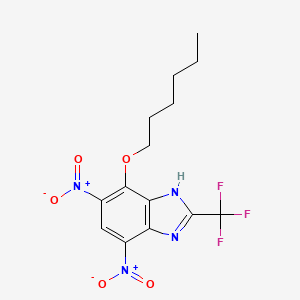

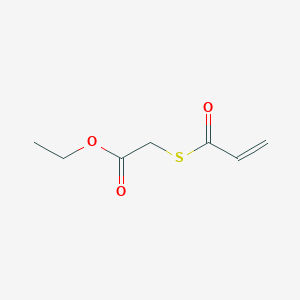
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)

![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
